5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
5-(4-Methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a structurally complex heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with methoxyphenyl, phenyl, methyl, and trifluoromethyl groups. Synthesized via microwave-assisted Suzuki–Miyaura cross-coupling reactions or traditional condensation methods, this compound is obtained as a yellow-to-orange crystalline solid with a melting point of 182–183°C and yields ranging from 60% to 88% depending on the synthetic route . Its structure is confirmed by $ ^1H $ NMR spectroscopy, showing distinct signals for the methoxy group (δ 3.92 ppm), methyl group (δ 2.60 ppm), and aromatic protons (δ 6.62–8.09 ppm) . The trifluoromethyl group at position 7 and the methoxy group at the para position of the phenyl ring enhance its electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O/c1-13-19(15-6-4-3-5-7-15)20-25-17(14-8-10-16(28-2)11-9-14)12-18(21(22,23)24)27(20)26-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKQIGMRDOIUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel therapeutic agents. Its structural characteristics allow it to interact effectively with various biological targets.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. A study demonstrated that compounds similar to TOSLAB 860727 inhibited cancer cell proliferation by targeting specific pathways involved in tumor growth. This suggests potential applications in developing anticancer drugs.
Pharmacology
Pharmacological studies have highlighted the compound's potential as a lead structure for designing new drugs with enhanced efficacy and reduced side effects.
Case Study: Anti-inflammatory Effects
In a pharmacological evaluation, TOSLAB 860727 was tested for anti-inflammatory activity. The results indicated a significant reduction in inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.
Material Science
The unique chemical structure of TOSLAB 860727 opens avenues for its application in material science, particularly in the development of functional materials.
Case Study: Organic Electronics
Recent research explored the use of pyrazolo[1,5-a]pyrimidine derivatives in organic electronic devices. The compound's electronic properties were evaluated for use in organic light-emitting diodes (OLEDs), showing promising results in terms of stability and efficiency.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| TOSLAB 860727 | Anticancer | 15 | |
| Similar Derivative A | Anti-inflammatory | 20 | |
| Similar Derivative B | Anticancer | 10 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Physical and Spectral Properties
- Key Observations :
Structural and Electronic Comparisons
- Electron-Donating vs. Withdrawing Groups :
- Planarity and Conjugation :
- Pyrazolo[1,5-a]pyrimidines with planar structures (e.g., target compound) exhibit stronger π-π stacking interactions, beneficial for solid-state optical applications .
Q & A
Q. What are the common synthetic strategies for preparing 5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclocondensation reactions between substituted pyrazole amines and trifluoromethyl-containing diketones. Key steps include:
- Reagent optimization : Use of 4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine and 4,4,4-trifluoro-1-phenylbutane-1,3-dione under reflux conditions (433–438 K) in inert solvents like ethanol or acetone .
- Yield improvement : Recrystallization from methanol or ethanol/acetone mixtures enhances purity (60–70% yield) .
- Catalyst selection : Acidic or basic catalysts (e.g., triethylamine) may accelerate cyclization .
Q. How is the compound characterized to confirm structural integrity?
Standard analytical workflows include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.92 ppm, trifluoromethyl carbons at δ 121–124 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₇F₃N₄O: 411.13) .
- X-ray crystallography : Resolves bond lengths (e.g., C–F = 1.34 Å) and dihedral angles (e.g., 178.3° for phenyl ring planarity) .
Q. What preliminary biological screening models are used to assess activity?
Initial screening often employs:
- Enzyme inhibition assays : Testing against kinases (e.g., KDR) or metabolic enzymes (e.g., phosphodiesterases) .
- In vitro cytotoxicity : Cell viability assays using cancer lines (e.g., IC₅₀ determination via MTT assay) .
- Microbial susceptibility : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data between studies be resolved?
Contradictions in bond angles or torsion values (e.g., C–Cl vs. C–F interactions) arise from:
- Crystallization conditions : Solvent polarity (ethanol vs. acetone) affects molecular packing .
- Refinement protocols : Merging Friedel pairs or constraining H-atom parameters may alter precision .
- Validation tools : Cross-referencing with Cambridge Structural Database (CSD) entries ensures consistency .
Q. What computational methods support structure-activity relationship (SAR) studies?
Advanced SAR analysis involves:
- Docking simulations : Molecular docking (AutoDock Vina) predicts binding affinities to targets like peripheral benzodiazepine receptors .
- QSAR modeling : Quantitative SAR using Hammett constants correlates substituent effects (e.g., methoxy vs. trifluoromethyl) with bioactivity .
- DFT calculations : Electron density maps (B3LYP/6-311G**) identify reactive sites for derivatization .
Q. How are contradictions in biological activity data across studies addressed?
Discrepancies (e.g., varying IC₅₀ values) require:
- Assay standardization : Uniform protocols (e.g., ATP concentration in kinase assays) reduce variability .
- Metabolic stability testing : Liver microsome assays assess if metabolite interference affects results .
- Orthogonal validation : Confirmatory assays (e.g., SPR for binding kinetics) validate initial findings .
Q. What strategies optimize pharmacokinetic properties without compromising efficacy?
- Prodrug design : Esterification of carboxyl groups (e.g., methyl ester in derivatives) enhances oral bioavailability .
- Lipophilicity adjustment : Introducing hydrophilic groups (e.g., morpholine in ) improves solubility .
- Metabolic shielding : Fluorination at specific positions reduces CYP450-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
